molecular formula C20H19N3O3S B2801953 N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide CAS No. 853750-92-2

N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide

Cat. No.: B2801953
CAS No.: 853750-92-2
M. Wt: 381.45
InChI Key: LXNYEMFZOMJHCC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a useful research compound. Its molecular formula is C20H19N3O3S and its molecular weight is 381.45. The purity is usually 95%.
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Biological Activity

N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H22N2O3S
  • Molecular Weight : 398.48 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of appropriate aldehydes and amines followed by cyclization to form the pyrimidine ring. The presence of the methoxy and sulfanyl groups provides unique reactivity patterns that are essential for its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown effectiveness against various viruses, including those causing respiratory diseases. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or receptors.

Case Study : A study demonstrated that a related pyrimidine derivative exhibited an IC50 value of 0.09 μM against MERS-CoV, suggesting that structural modifications can enhance antiviral potency significantly .

Anticancer Potential

Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar scaffolds have been evaluated for their cytotoxic effects on various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-436 (Breast Cancer)2.57
Compound BHeLa (Cervical Cancer)10.70
N-(2-methoxyphenyl)...TBDTBD

In vitro studies are necessary to determine its specific IC50 values against different cancer types.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors on cell surfaces, altering signaling pathways crucial for cell survival and replication.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Research Findings and Implications

Research into similar compounds has revealed promising results regarding their pharmacological profiles:

  • Antiviral Efficacy : Derivatives have shown improved binding affinity to viral proteins, enhancing their antiviral activity.
  • Cytotoxicity Studies : In vitro assays have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic use with reduced side effects .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have identified critical functional groups that enhance biological activity, guiding future synthetic modifications for improved efficacy.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-13-11-18(24)23-20(21-13)27-12-14-7-9-15(10-8-14)19(25)22-16-5-3-4-6-17(16)26-2/h3-11H,12H2,1-2H3,(H,22,25)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNYEMFZOMJHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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